molecular formula CH3AsS B13780282 Arsine, methylthioxo- CAS No. 2533-82-6

Arsine, methylthioxo-

Cat. No.: B13780282
CAS No.: 2533-82-6
M. Wt: 122.02 g/mol
InChI Key: HZQMVTWIBHMLHY-UHFFFAOYSA-N
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Description

Arsine, methylthioxo- is an organoarsenic compound characterized by the presence of arsenic, sulfur, and a methyl group This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications and significant toxicity

Preparation Methods

The synthesis of arsine, methylthioxo- typically involves the reaction of arsenic trichloride with a thiol compound under controlled conditions. One common method includes the use of methyl mercaptan (methanethiol) as the thiol source. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to enhance the reaction rate and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Arsine, methylthioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic oxides and sulfur-containing byproducts. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert arsine, methylthioxo- to its corresponding arsenic hydride and thiol derivatives. Reducing agents such as sodium borohydride are often used.

    Substitution: The methylthioxo group can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

Arsine, methylthioxo- has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research on arsine, methylthioxo- focuses on its interactions with biological systems, particularly its toxicity and potential use as a biochemical probe.

    Medicine: While its toxicity limits direct medical applications, studies on arsine, methylthioxo- contribute to understanding arsenic-based drugs and their mechanisms of action.

    Industry: This compound is used in the semiconductor industry for doping processes and in the production of specialized materials

Mechanism of Action

The mechanism of action of arsine, methylthioxo- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound targets proteins and enzymes containing thiol groups, forming stable complexes that inhibit their activity. This interaction can lead to cell death and is the basis for its toxicity. The molecular pathways involved include the generation of reactive oxygen species and the disruption of mitochondrial function .

Comparison with Similar Compounds

Arsine, methylthioxo- can be compared to other organoarsenic compounds such as:

Properties

2533-82-6

Molecular Formula

CH3AsS

Molecular Weight

122.02 g/mol

IUPAC Name

thioarsorosomethane

InChI

InChI=1S/CH3AsS/c1-2-3/h1H3

InChI Key

HZQMVTWIBHMLHY-UHFFFAOYSA-N

Canonical SMILES

C[As]=S

Origin of Product

United States

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